molecular formula C11H7BrN2O3 B8450876 4-(5-Bromo-3-nitropyridin-2-yl)phenol

4-(5-Bromo-3-nitropyridin-2-yl)phenol

Cat. No. B8450876
M. Wt: 295.09 g/mol
InChI Key: JZQZLDXEAKJSAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Bromo-3-nitropyridin-2-yl)phenol is a useful research compound. Its molecular formula is C11H7BrN2O3 and its molecular weight is 295.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(5-Bromo-3-nitropyridin-2-yl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(5-Bromo-3-nitropyridin-2-yl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H7BrN2O3

Molecular Weight

295.09 g/mol

IUPAC Name

4-(5-bromo-3-nitropyridin-2-yl)phenol

InChI

InChI=1S/C11H7BrN2O3/c12-8-5-10(14(16)17)11(13-6-8)7-1-3-9(15)4-2-7/h1-6,15H

InChI Key

JZQZLDXEAKJSAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=N2)Br)[N+](=O)[O-])O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (300 mg, 1.36 mmol), 2,5-dibromo-3-nitropyridine (383 mg, 1.36 mmol), tetrakis(triphenylphosphine)palladium (31 mg, 0.027 mmol), Na2CO3 (4.3 mL, 2 M aqueous), 4.3 mL toluene, and 2.1 mL EtOH was vigorously stirred at 55° C. for 2 h. After cooling to rt, the volatiles were removed under reduced pressure and the residue was purified with silica chromatography (EtOAc in hexane, 5% to 35%) to afford 4-(5-bromo-3-nitropyridin-2-yl)phenol as a yellow wax (285 mg, 71%). MS (ESI) m/z [M+H]+295, 297.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
383 mg
Type
reactant
Reaction Step One
Quantity
4.3 mL
Type
reactant
Reaction Step One
Quantity
4.3 mL
Type
reactant
Reaction Step One
Quantity
31 mg
Type
catalyst
Reaction Step One
Name
Quantity
2.1 mL
Type
solvent
Reaction Step One

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